molecular formula C9H7BrF3NO3 B15090094 Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester CAS No. 1260829-36-4

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester

Cat. No.: B15090094
CAS No.: 1260829-36-4
M. Wt: 314.06 g/mol
InChI Key: HKMMWDHVTNEYRK-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester" is a multifunctional benzoic acid derivative with a methyl ester backbone. Its structure features:

  • Amino group (-NH₂) at position 4 (electron-donating).
  • Bromo substituent (-Br) at position 3 (moderately electron-withdrawing).
  • Trifluoromethoxy group (-OCF₃) at position 5 (strongly electron-withdrawing).

Properties

CAS No.

1260829-36-4

Molecular Formula

C9H7BrF3NO3

Molecular Weight

314.06 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7BrF3NO3/c1-16-8(15)4-2-5(10)7(14)6(3-4)17-9(11,12)13/h2-3H,14H2,1H3

InChI Key

HKMMWDHVTNEYRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester typically involves multiple steps. One common method starts with the bromination of 4-amino benzoic acid, followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name (CAS No.) Substituents (Positions) Electron Effects Molecular Weight Notable Properties
Target Compound -NH₂ (4), -Br (3), -OCF₃ (5) Donor (NH₂), Withdrawing (Br, OCF₃) N/A High lipophilicity (due to -OCF₃)
Benzoic acid, 2-amino-5-bromo-3-methyl- (206548-14-3) -NH₂ (2), -Br (5), -CH₃ (3) Donor (NH₂), Withdrawing (Br), Neutral (CH₃) N/A Reduced steric hindrance vs. target
Benzoic acid, 3-bromo-4-(nitrophenoxy)- (93796-69-1) -Br (3), -NO₂ (4), -OCH₃ (6) Strong Withdrawing (NO₂, Br) 519.14 Lower solubility (nitro group)
Benzoic acid, 5-methoxy-4-morpholinylpropoxy- (646057-21-8) -OCH₃ (5), -NO₂ (2), morpholine (4) Withdrawing (NO₂), Donor (morpholine) 354.36 Enhanced solubility (morpholine)
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The target compound’s amino group at position 4 contrasts with nitro or morpholine substituents in analogs, altering electronic distribution and reactivity .
  • Steric Effects : The trifluoromethoxy group in the target compound introduces steric bulk compared to smaller substituents like methyl or methoxy .

Biological Activity

Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester (CAS No. 1805450-15-0), is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C9H7BrF3NO2
  • Molecular Weight : 298.06 g/mol
  • Structure : The compound features a benzoic acid backbone with amino, bromo, and trifluoromethoxy substituents, which contribute to its biological activity.

Biological Activity Overview

The biological activity of benzoic acid derivatives has been widely studied, particularly in relation to their potential therapeutic applications. Below are key areas of research focusing on the compound's activity:

1. Anticancer Activity

Recent studies have indicated that compounds similar to benzoic acid derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds structurally related to 4-amino-3-bromo-5-(trifluoromethoxy)-methyl ester have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549. For example, a related compound demonstrated an IC50 value of 3.0 µM against A549 cells .
CompoundCell LineIC50 (µM)
4-Amino-3-bromo-5-(trifluoromethoxy)-methyl esterA5493.0
Benzamide derivativeMCF-75.85
Standard Drug (5-Fluorouracil)Various~10

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Cholinesterase Inhibition : Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. One study reported an IC50 value of 0.59 µM for a related benzohydrazide derivative against AChE .

3. Antimicrobial Activity

Some benzoic acid derivatives have shown antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary studies suggest that certain structural modifications can enhance the antibacterial and antifungal activities of benzoic acid derivatives. However, specific data on the methyl ester variant remains limited.

Case Study 1: Anticancer Efficacy

A study published in MDPI explored several benzoic acid derivatives for their anticancer efficacy. The results indicated that modifications at the para position significantly enhanced the anticancer activity against various cell lines, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme kinetics revealed that compounds containing trifluoromethyl groups exhibited increased potency as AChE inhibitors compared to their non-fluorinated counterparts. This highlights the importance of functional group positioning in enhancing biological activity .

Q & A

Q. What are the optimized synthetic routes for preparing 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid methyl ester?

A multi-step synthesis is typically employed, starting with functionalization of the benzoic acid core. For example:

  • Step 1 : Bromination of a precursor (e.g., 4-amino-5-(trifluoromethoxy)benzoic acid) using bromine or N-bromosuccinimide (NBS) under controlled acidic/basic conditions to ensure regioselective substitution at the 3-position.
  • Step 2 : Esterification via reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Reaction monitoring via TLC or HPLC ensures intermediate purity. For analogous bromination and esterification protocols, refer to methods in .

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ester formation (e.g., methyl ester resonance at ~3.8–4.0 ppm).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of ester) and ~3350 cm1^{-1} (N-H stretch of amino group).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., exact mass calculation for C9_9H8_8BrF3_3N2_2O3_3). For methodology, see .
  • DFT Studies : To model electronic distribution and vibrational modes, as demonstrated for similar brominated benzoic acid derivatives .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Gradient elution with acetonitrile/water is effective for polar derivatives (see protocols in ).
  • Elemental Analysis : Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values.
  • Melting Point : Compare experimental values to literature standards (if available).

Advanced Research Questions

Q. What factors govern the regioselectivity of bromination in the synthesis of this compound?

The amino (-NH2_2) and trifluoromethoxy (-OCF3_3) groups strongly influence regioselectivity:

  • Electronic Effects : The amino group is a strong ortho/para-directing activator, while -OCF3_3 is a meta-directing deactivator. Competitive directing effects may favor bromination at the 3-position.
  • Steric Hindrance : Bulky substituents at the 5-position (e.g., -OCF3_3) may disfavor bromination at adjacent positions. Controlled reaction conditions (e.g., low temperature, Br2_2/FeBr3_3) are critical. For mechanistic insights, refer to bromination strategies in .

Q. How can computational methods like DFT elucidate the reactivity of this ester?

Density Functional Theory (DFT) provides insights into:

  • Electrophilic Reactivity : Fukui indices or electrostatic potential maps identify electron-rich sites prone to electrophilic attack.
  • Reaction Pathways : Transition-state modeling for bromination or ester hydrolysis.
  • Vibrational Assignments : Match computed IR frequencies to experimental data (e.g., C-Br stretching at ~500–600 cm1^{-1}). For DFT protocols, see .

Q. What stability considerations apply to this compound under different conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C.
  • Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC. The electron-withdrawing -OCF3_3 group may slow hydrolysis compared to non-fluorinated esters.
  • Storage : Store under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation of the amino group. Degradation products (e.g., benzoic acid derivatives) can be identified via GC-MS .

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